molecular formula C22H21FN4 B5957535 3-(4-fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5957535
M. Wt: 360.4 g/mol
InChI Key: JFLIPBNGOBISKB-UHFFFAOYSA-N
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Description

tb). The structure features:

  • 3-(4-Fluorophenyl) group: A common pharmacophore in anti-mycobacterial agents, enhancing target binding and metabolic stability .
  • N-(2-Phenylethyl)amine at position 7: Distinct from the more prevalent pyridin-2-ylmethyl substituents, possibly altering pharmacokinetics .

Pyrazolo[1,5-a]pyrimidines inhibit mycobacterial ATP synthase, disrupting energy metabolism .

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4/c1-15-14-20(24-13-12-17-6-4-3-5-7-17)27-22(25-15)21(16(2)26-27)18-8-10-19(23)11-9-18/h3-11,14,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLIPBNGOBISKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(4-fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound acts as an inhibitor of CDK2, binding to its active site and preventing its interaction with cyclin A2. This inhibition leads to alterations in cell cycle progression, particularly affecting the transition from the G1 phase to the S phase.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibits cytotoxic activity, leading to reduced cell viability and induction of apoptosis. It influences cell signaling pathways by inhibiting CDK2, which in turn affects downstream targets involved in cell proliferation and survival. Additionally, the compound modulates gene expression, leading to changes in the expression of genes associated with cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and disrupting the cell cycle. The compound also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle control and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies in vitro have shown that the compound maintains its cytotoxic activity against cancer cells, with sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies have also demonstrated its efficacy in reducing tumor growth in animal models, with no significant loss of activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate cytotoxic activity, leading to partial inhibition of tumor growth. At higher doses, the compound shows enhanced efficacy, with significant reduction in tumor size and increased induction of apoptosis. Toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. At very high doses, some toxic effects such as weight loss and organ toxicity have been reported.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and hydroxylation of the compound, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, and it accumulates in various cellular compartments. In tissues, the compound is distributed widely, with higher concentrations observed in the liver, kidneys, and tumor tissues. The binding of the compound to plasma proteins also influences its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins. It is also found in the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins. The localization of the compound is regulated by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.

Biological Activity

The compound 3-(4-fluorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H22FN5
  • Molecular Weight : 341.42 g/mol

The presence of the 4-fluorophenyl and 2-phenylethyl groups suggests potential interactions with various biological targets, making it a candidate for further investigation.

Research indicates that pyrazolo[1,5-a]pyrimidines can act as inhibitors of specific kinases and enzymes involved in cell signaling pathways. The compound is believed to interact with tropomyosin receptor kinase (Trk) family proteins, which are crucial in various cellular processes including growth and differentiation .

Biological Activities

The biological activities associated with the compound include:

  • Anticancer Activity : Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that related pyrazolo compounds can effectively reduce tumor growth in various cancer models.
  • Antiviral Properties : Certain derivatives have demonstrated efficacy against viral infections by targeting viral replication mechanisms. The inhibition of DHODH is particularly relevant in this context .

Case Studies

  • Cancer Research : In a study examining the effects of pyrazolo[1,5-a]pyrimidines on cancer cells, compounds similar to the one showed IC50 values indicating significant inhibition of cell growth in leukemia models. These findings suggest potential therapeutic applications in oncology.
  • Viral Inhibition : A related compound was tested for its antiviral activity against measles virus and exhibited a notable reduction in viral load through DHODH inhibition. This highlights the potential for developing antiviral therapies based on the pyrazolo scaffold .

Data Summary

The following table summarizes key findings related to the biological activity of pyrazolo compounds:

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in leukemia
AntiviralReduction in measles virus replication
Enzyme InhibitionDHODH inhibition leading to reduced tumor growth

Comparison with Similar Compounds

Core Modifications: Position 3 and 5 Substituents

The 3-(4-fluorophenyl) group is critical for potency, as seen in compounds with IC50 values <1 µM against M. tb . However, the 5-position in the target compound is methylated, contrasting with bulkier aryl, heteroaryl, or alkyl groups in analogues (Table 1).

Table 1: Impact of 5-Substituents on Anti-Mycobacterial Activity

Compound ID 5-Substituent M. tb Inhibition (IC50) Key Features
32 4-Fluorophenyl 0.12 µM High potency, low hERG risk
33 p-Tolyl 0.25 µM Moderate activity
34 4-Methoxyphenyl 0.18 µM Improved solubility
Target Compound Methyl Not reported Potential reduced bulk

The smaller 5-methyl group may reduce steric hindrance but could compromise binding affinity compared to bulkier substituents. Methylation at position 2 (uncommon in most analogues) might further modulate electron density or hinder metabolic oxidation .

Amine Substituent at Position 7

The N-(2-phenylethyl) group distinguishes the target compound from prevalent pyridin-2-ylmethyl derivatives (e.g., compounds 47–51 in ). Key differences include:

  • Hydrogen Bonding : Absence of pyridine’s nitrogen limits hydrogen-bonding interactions with ATP synthase, possibly affecting target engagement .
  • Metabolic Stability : Pyridylmethyl groups often confer resistance to oxidative metabolism in liver microsomes ; phenylethyl may alter clearance rates.

Table 2: Comparison of 7-Amine Substituents

Compound ID 7-Substituent Microsomal Stability (Mouse/Human) hERG IC50 (µM)
47 (6-Methylpyridin-2-yl) >90% / >90% >30
48 (6-Methoxypyridin-2-yl) 85% / 88% >30
Target Compound 2-Phenylethyl Not reported Unknown

Key Research Findings and Implications

3-(4-Fluorophenyl) Optimization : This group is indispensable for anti-M. tb activity across studies, with fluorine enhancing binding via hydrophobic and electrostatic interactions .

5-Substituent Flexibility : Larger 5-aryl/heteroaryl groups improve potency, suggesting the target compound’s 5-methyl may require further optimization for enhanced efficacy .

Amine Tail Diversity : Pyridylmethyl derivatives balance potency and safety, while phenylethyl analogues like the target compound may prioritize lipophilicity for tissue penetration.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl ).
    • ¹³C NMR identifies quaternary carbons in the pyrimidine ring (δ 150–160 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 362.4 for [M+H]⁺ ).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

What experimental approaches resolve inconsistencies in reported IC₅₀ values across kinase inhibition assays?

Advanced
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration, buffer pH). Recommended strategies:

Standardized Assay Protocols: Use consistent ATP levels (e.g., 1 mM) and buffer systems (pH 7.4 Tris-HCl) .

Orthogonal Validation:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to confirm target engagement .
  • Cellular Thermal Shift Assay (CETSA): Validates target modulation in live cells .

Data Normalization: Report IC₅₀ values relative to a reference inhibitor (e.g., staurosporine for kinases) .

How can structure-activity relationship (SAR) studies guide the design of potent pyrazolo[1,5-a]pyrimidine derivatives?

Advanced
Key SAR Insights:

  • Position 2 (Methyl Group): Maintains planarity of the pyrimidine ring, critical for π-π stacking with kinase hinge regions .
  • Position 3 (Fluorophenyl): Optimal for hydrophobic interactions; replacing fluorine with bulkier groups (e.g., CF₃) reduces solubility .
  • Position 7 (Phenylethylamine): Extending the alkyl chain (e.g., propyl → pentyl) improves selectivity for tyrosine kinases over serine/threonine kinases .

Methodological Workflow:

Computational Docking: Use AutoDock Vina to predict binding poses against target proteins (e.g., PDB: 1M17) .

In Vitro Screening: Test derivatives in kinase inhibition panels (e.g., Eurofins KinaseProfiler) .

ADME Profiling: Assess permeability (Caco-2 assay) and metabolic stability (human liver microsomes) .

What crystallographic data are available for this compound, and how do intermolecular interactions influence its solid-state stability?

Advanced
Single-crystal X-ray diffraction reveals:

  • Intermolecular Interactions: N-H···N hydrogen bonds (2.8–3.0 Å) between the pyrimidine amine and adjacent fluorine atoms stabilize the crystal lattice .
  • Torsion Angles: The dihedral angle between the pyrimidine and fluorophenyl rings is 12.5°, minimizing steric hindrance .

Stability Implications:

  • Hygroscopicity: Low (0.2% weight gain at 80% RH) due to hydrophobic fluorophenyl groups .
  • Thermal Stability: Decomposition temperature >250°C, suitable for long-term storage .

How do solvent polarity and pH impact the compound’s solubility in preclinical formulation development?

Q. Basic

  • Polar Solvents: DMSO (solubility >50 mg/mL) is ideal for in vitro assays .
  • Aqueous Buffers: Solubility decreases at physiological pH (7.4) to <0.1 mg/mL; use cyclodextrin-based formulations (e.g., Captisol®) for in vivo studies .
  • pH Adjustment: Protonation of the pyrimidine amine at pH <4 increases solubility (e.g., 2 mg/mL in 0.1 M HCl) .

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